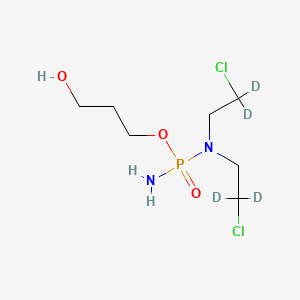
Alcophosphamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alcophosphamide-d4 is a deuterium-labeled derivative of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cyclophosphamide. The molecular formula of this compound is C7H13D4Cl2N2O3P, and it has a molecular weight of 283.13 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alcophosphamide-d4 involves the incorporation of deuterium atoms into the molecular structure of Alcophosphamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the incorporation of deuterium and the overall yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Alcophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to carboxyphosphamide.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from the reactions of this compound include carboxyphosphamide, reduced metabolites, and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
Wissenschaftliche Forschungsanwendungen
Alcophosphamide-d4 is widely used in scientific research for various applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of deuterium-labeled compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of Cyclophosphamide and its metabolites.
Medicine: Developing new chemotherapeutic agents and understanding their mechanisms of action.
Industry: Producing deuterium-labeled compounds for use in drug development and other industrial applications
Wirkmechanismus
Alcophosphamide-d4 exerts its effects through the same mechanisms as Alcophosphamide. It acts as an alkylating agent, introducing alkyl groups into biologically active molecules, thereby preventing their proper functioning. This mechanism involves the formation of cross-links between DNA strands, leading to the inhibition of DNA synthesis and cell division. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: The parent compound from which Alcophosphamide-d4 is derived.
Aldophosphamide: An intermediate metabolite in the metabolic pathway of Cyclophosphamide.
Carboxyphosphamide: A detoxified metabolite of Cyclophosphamide.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of Cyclophosphamide. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, providing insights into the behavior and fate of the compound in biological systems .
Eigenschaften
Molekularformel |
C7H17Cl2N2O3P |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |
InChI-Schlüssel |
BZGFIGVSVQRQBJ-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCCO)Cl |
Kanonische SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


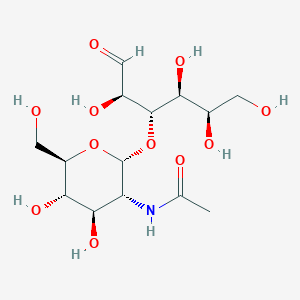

![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
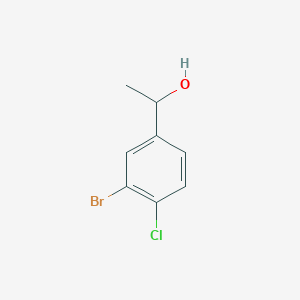

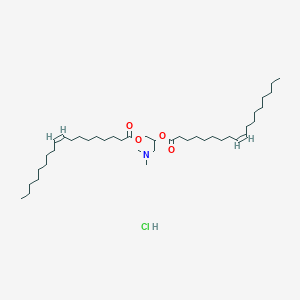
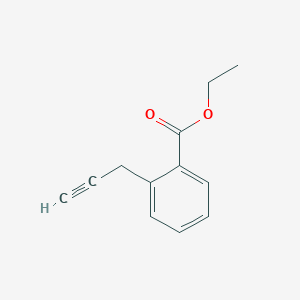



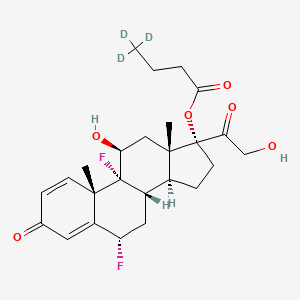
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)

![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
